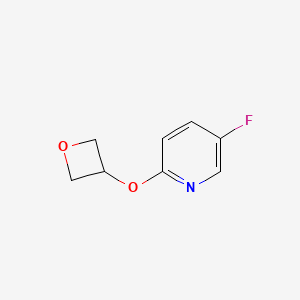
5-Fluoro-2-(oxetan-3-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, including ‘5-Fluoro-2-(oxetan-3-yloxy)pyridine’, has been extensively studied . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis
The molecular structure of ‘5-Fluoro-2-(oxetan-3-yloxy)pyridine’ is unique and contributes to its wide range of applications in scientific research. The compound has been extensively studied for its potential applications in various fields of research and industry.Chemical Reactions Analysis
The chemical reactions involving ‘5-Fluoro-2-(oxetan-3-yloxy)pyridine’ have been studied in the context of oxetane formation through epoxide opening with trimethyloxosulfonium ylide . This process involves the initial formation of the epoxide followed by ring opening .Physical And Chemical Properties Analysis
The physical and chemical properties of ‘5-Fluoro-2-(oxetan-3-yloxy)pyridine’ contribute to its versatility in scientific research. Its unique structure and properties make it a valuable material in fields ranging from drug discovery to material synthesis.Scientific Research Applications
Fluorescence Studies and Chemosensors
Research on carbon dots has revealed that organic fluorophores, including pyridine derivatives, are key to understanding the fluorescence origins of carbon dots with high fluorescence quantum yields. This insight is crucial for expanding the applications of such materials in bioimaging and sensing technologies (Lei Shi et al., 2016). Additionally, new fluorescent chemosensors based on pyridine derivatives have been synthesized, showing high selectivity for Fe3+/Fe2+ cation, further applied for imaging in living HepG2 cells, highlighting their potential in biological and chemical sensing applications (Pampa Maity et al., 2018).
Radiochemical Synthesis
Innovative radiochemical synthesis methods have been developed using pyridine derivatives as prosthetic ligands for labeling proteins and peptides, showcasing their utility in creating imaging agents for β-amyloid plaques. This advancement plays a significant role in the development of diagnostic tools for diseases like Alzheimer's (P. Carberry et al., 2011).
Quantum Chemical Simulations
Quantum chemical and molecular dynamic simulation studies involving pyridine derivatives have contributed to the prediction of inhibition efficiencies on the corrosion of iron, demonstrating the potential of these compounds in corrosion resistance applications. This research provides insights into designing more effective corrosion inhibitors for industrial applications (S. Kaya et al., 2016).
Synthesis and Medicinal Chemistry
Research into the synthesis of pyridine derivatives has led to the development of novel compounds with potential applications in medicinal chemistry, such as the creation of new ligands for nicotinic acetylcholine receptors, which could have implications for neurodegenerative diseases treatment (F. Dollé et al., 1998). Furthermore, the synthesis of acyclonucleoside derivatives of 5-fluorouracil demonstrates the ongoing exploration of pyridine derivatives in enhancing the efficacy and safety of chemotherapeutic agents (A. Rosowsky et al., 1981).
Safety And Hazards
The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and can cause skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . These hazards may also apply to ‘5-Fluoro-2-(oxetan-3-yloxy)pyridine’, but specific safety data for this compound was not found in the search results.
properties
IUPAC Name |
5-fluoro-2-(oxetan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWFQCZXTLPYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(oxetan-3-yloxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5E)-5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2592704.png)
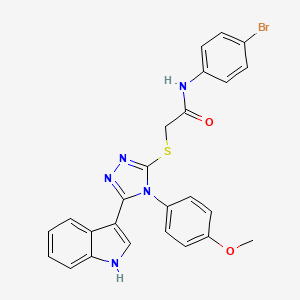
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2592708.png)
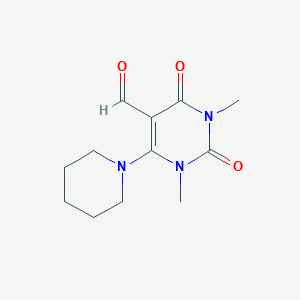
![1-Benzyl-1-azaspiro[4.4]nonan-3-amine](/img/structure/B2592712.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2592713.png)
![N-(2,5-difluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2592715.png)
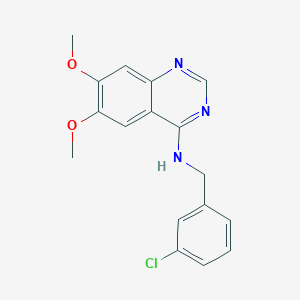
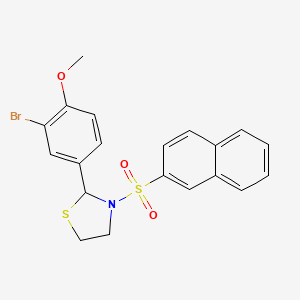
![(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2592723.png)
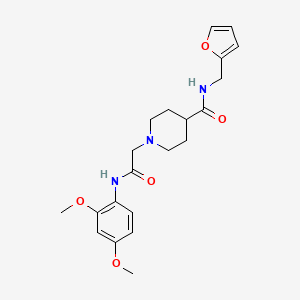
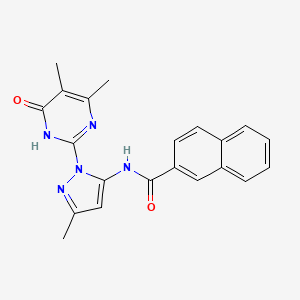
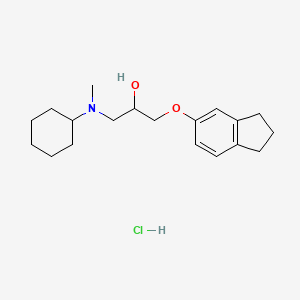
![Tert-butyl 4-[(azetidin-3-yl)(hydroxy)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B2592727.png)